molecular formula C14H18N3O7S- B1262687 deacetylcephalosporin C(1-)

deacetylcephalosporin C(1-)

Cat. No. B1262687
M. Wt: 372.38 g/mol
InChI Key: XWCFYHBHOFBVIV-JWKOBGCHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylcephalosporin C(1-) is a cephalosporin carboxylic acid anion that is the conjugate base of deacetylcephalosporin C, arising from deprotonation of both carboxy groups and protonation of the amino group;  major species at pH 7.3. It is a conjugate base of a deacetylcephalosporin C.

Scientific Research Applications

Enzymatic Synthesis and Modification

Deacetylcephalosporin C Acetyltransferase Mechanism Deacetylcephalosporin C acetyltransferase (DAC-AT) plays a crucial role in the biosynthesis of cephalosporin C, a significant beta-lactam antibiotic. The enzyme is a part of the alpha/beta hydrolase class of acetyltransferases and follows a double displacement mechanism for the acetyl transfer reaction. Structures of DAC-AT in complexes with reaction intermediates have provided insights into the stable acyl-enzyme complex and the acetylation mechanism involving acetyl coenzyme A and deacetylcephalosporin C through a proposed tetrahedral transition state (Lejon, Ellis, & Valegård, 2008).

Enzyme Substrate Selectivity Control The substrate selectivity of Deacetoxycephalosporin/deacetylcephalosporin C synthase (DAOC/DACS) is finely controlled by specific amino acid residues in its active site. Mutations in these residues can alter the enzyme's ability to catalyze reactions, such as the ring-expansion of penicillin N to deacetoxycephalosporin C and hydroxylation of the latter to give deacetylcephalosporin C. Structural models and site-directed mutagenesis have been employed to understand and manipulate these selectivities (Lloyd et al., 2004).

Biotechnological Applications

Biotransformation of Semisynthetic Cephalosporins Directed-evolution strategies have been utilized to enhance the catalytic efficiency of deacetylcephalosporin C synthase (DACS). These advancements facilitate cost-effective technology for manufacturing semisynthetic cephalosporin intermediates such as 7-amino-cephalosporanic acid (7ACA) and hydroxymethyl-7-amino-cephalosporanic acid (HACA) from cephalosporin G. These engineered enzymes have demonstrated high stability and improved catalytic efficiency, showing potential for scalability and commercialization (Balakrishnan et al., 2016).

Enzymatic Improvement for Substrate Conversion Saturation mutagenesis of Acremonium chrysogenum deacetoxy/deacetylcephalosporin C synthase has pinpointed crucial residues controlling substrate specificity. Mutations leading to short aliphatic sidechains significantly improve the hydrophobic interactions with substrates, enhancing the enzyme's ability to convert penicillin analogs. Such insights are crucial for biotechnological applications aiming at substrate-specific conversions (Wu et al., 2011).

properties

Product Name

deacetylcephalosporin C(1-)

Molecular Formula

C14H18N3O7S-

Molecular Weight

372.38 g/mol

IUPAC Name

(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/p-1/t7-,9-,12-/m1/s1

InChI Key

XWCFYHBHOFBVIV-JWKOBGCHSA-M

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])C(=O)[O-])CO

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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